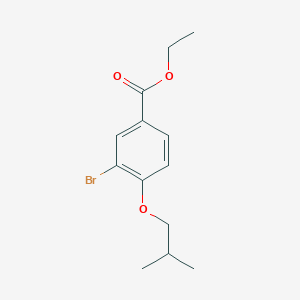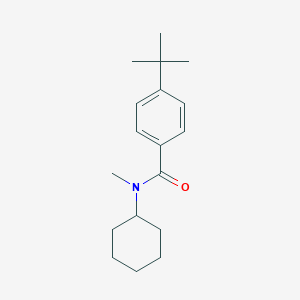![molecular formula C19H18N2O2 B250139 [1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether](/img/structure/B250139.png)
[1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a biphenyl group linked to a pyrazole moiety through an ethanone bridge, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether typically involves the following steps:
Formation of Biphenyl-4-yloxy Intermediate: This step involves the reaction of biphenyl with a suitable halogenating agent to introduce a halogen atom at the para position, followed by nucleophilic substitution with a hydroxyl group to form the biphenyl-4-yloxy intermediate.
Coupling with 3,5-dimethyl-1H-pyrazole: The biphenyl-4-yloxy intermediate is then coupled with 3,5-dimethyl-1H-pyrazole in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
[1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The biphenyl and pyrazole moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of biphenyl-4-yloxyacetic acid.
Reduction: Formation of 2-(biphenyl-4-yloxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted biphenyl or pyrazole derivatives.
Aplicaciones Científicas De Investigación
[1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(biphenyl-4-yloxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propanone: Similar structure with a propanone bridge.
2-(biphenyl-4-yloxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butanone: Similar structure with a butanone bridge.
Uniqueness
[1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether is unique due to its specific combination of biphenyl and pyrazole moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H18N2O2 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-(3,5-dimethylpyrazol-1-yl)-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C19H18N2O2/c1-14-12-15(2)21(20-14)19(22)13-23-18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 |
Clave InChI |
WDHLYQWYGKLXNL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C |
SMILES canónico |
CC1=CC(=NN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)

![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B250064.png)
![N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B250065.png)
![4-ethoxy-N-[[4-(propylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B250066.png)
![N-(4-ethoxybenzoyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}thiourea](/img/structure/B250068.png)

![2-[1-[(4-Methoxy-3-methylphenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B250071.png)
![N-(2-furylmethyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B250075.png)
![N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B250077.png)
![2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B250079.png)
